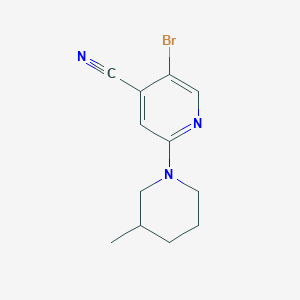

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile

描述

属性

IUPAC Name |

5-bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-9-3-2-4-16(8-9)12-5-10(6-14)11(13)7-15-12/h5,7,9H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHFLFSMTONRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745070 | |

| Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-47-1 | |

| Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile typically involves the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the manufacturing process.

化学反应分析

Types of Reactions

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

科学研究应用

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

作用机制

The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Brominated Pyridine Derivatives

Structural and Molecular Comparisons

The table below compares the target compound with analogous brominated pyridine derivatives, focusing on substituents, molecular formulas, and key properties:

Key Observations:

Substituent Effects: The 3-methylpiperidin-1-yl group in the target compound introduces a bulky, lipophilic substituent, which may enhance membrane permeability in drug candidates . Morpholin-4-yl (in C₁₀H₉BrN₃O) adds polarity due to the oxygen atom, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Molecular Weight Trends :

- The target compound (279.16 g/mol) is heavier than the trifluoromethyl analog (251.00 g/mol) due to the larger piperidine substituent.

生物活性

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Overview and Synthesis

This compound is synthesized through the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine. The process typically involves:

- Solvents : Dichloromethane or ethanol.

- Catalysts : Often required to facilitate the reaction.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the product.

This compound's unique structure, characterized by the bromine atom and the methyl group on the piperidine ring, contributes to its distinct chemical properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom enhances its binding affinity to biological macromolecules, potentially affecting enzyme activity and receptor interactions. Detailed studies are necessary to elucidate the specific pathways involved in its action .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through inducing apoptosis in tumor cells. A study demonstrated that it could selectively target cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, this compound has shown promise as an antimicrobial agent . Its ability to disrupt bacterial cell walls suggests potential applications in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Study :

- Antimicrobial Study :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(piperidin-1-yl)isonicotinonitrile | Lacks methyl group on piperidine | Limited anticancer activity |

| 2-(3-methylpiperidin-1-yl)isonicotinonitrile | Lacks bromine atom | Moderate antimicrobial effects |

| 5-Bromo-2-(4-methylpiperidin-1-yl)isonicotinonitrile | Methyl group at different position | Similar anticancer properties |

The distinct positioning of the bromine atom and the methyl group on the piperidine ring endows this compound with unique chemical and biological properties compared to its analogs .

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile?

- The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a bromine atom on the pyridine ring with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and HRMS . For crystallographic validation, grow single crystals (e.g., slow evaporation in EtOH) and analyze with X-ray diffraction (SHELXL for refinement) .

Q. What safety precautions are critical when handling this compound?

- Wear PPE (gloves, lab coat, goggles) due to potential toxicity. Avoid inhalation; use a fume hood. Isonicotinonitrile derivatives may exhibit reproductive toxicity, as noted in safety data sheets . Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for derivatizing the bromo group in this compound?

- Screen boronic acids (e.g., aryl or heteroaryl variants) and catalysts (PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand). Use microwave-assisted synthesis (100°C, 30 min) to accelerate cross-coupling. Monitor reaction progress via TLC and isolate products using preparative HPLC .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- If NMR suggests conformational flexibility (e.g., rotamers), perform variable-temperature NMR or DFT calculations (Gaussian 09, B3LYP/6-31G*) to model dynamic behavior. Compare with X-ray data refined via SHELXL and validate using ORTEP-3 for graphical analysis .

Q. How does the 3-methylpiperidin-1-yl substituent influence electronic properties?

- Conduct Hammett analysis or DFT calculations to assess electron-donating effects. Compare with analogs (e.g., piperidine vs. morpholine derivatives) via cyclic voltammetry (CH Instruments) to measure redox potentials. Solubility studies (DMSO vs. aqueous buffers) can correlate substituent hydrophobicity with bioavailability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Use Molecular Electrostatic Potential (MEP) maps (Gaussian) to identify electrophilic sites. Simulate reaction pathways (e.g., SNAr) with transition-state modeling (IRC calculations). Validate with kinetic studies (UV-Vis monitoring) under varying pH conditions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。